Scaffold Versatility: 5-Methyl-2-sulfamoylbenzoic acid as a Privileged Intermediate for Carbonic Anhydrase and LPA2 Modulator Synthesis
5-Methyl-2-sulfamoylbenzoic acid is explicitly described as a 'versatile small molecule scaffold' and a 'key intermediate' for synthesizing complex bioactive molecules . This is a key differentiator from simpler building blocks like 2-sulfamoylbenzoic acid, which is primarily noted as an environmental transformation product or a saccharin intermediate [1]. The 5-methyl substitution on the ortho-sulfamoylbenzoic acid core provides a distinct chemical handle for derivatization, enabling the exploration of SAR in privileged chemotypes like carbonic anhydrase IX (CAIX) inhibitors and LPA2 receptor agonists .
| Evidence Dimension | Functional Role in Research |
|---|---|
| Target Compound Data | Described as a 'versatile small molecule scaffold' and 'key intermediate' for synthesizing biologically active SBA analogues. |
| Comparator Or Baseline | 2-Sulfamoylbenzoic acid (unsubstituted parent): Primarily noted as an environmental transformation product of metsulfuron-methyl and an intermediate in saccharin production. |
| Quantified Difference | Qualitative difference in described research utility and design potential. |
| Conditions | Literature and vendor descriptor analysis. |
Why This Matters
For procurement, this confirms the compound's intended role as a building block for advanced medicinal chemistry programs, not merely a simple organic reagent, justifying its selection over less versatile, unsubstituted analogs.
- [1] PubChem. 2-Sulfamoylbenzoic acid. CID 69509. Accessed April 20, 2026. View Source
